molecular formula C14H12O4S B14369176 Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)- CAS No. 92254-75-6

Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-

Cat. No.: B14369176
CAS No.: 92254-75-6
M. Wt: 276.31 g/mol
InChI Key: DLTCNMBRAOBEEO-UHFFFAOYSA-N
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Description

Acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- is a compound that features a biphenyl group attached to an acetic acid moiety through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- typically involves the acylation of biphenyl derivatives. One common method is the Friedel-Crafts acylation, where biphenyl is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes that utilize transition metal catalysts. These methods aim to optimize reaction conditions, reduce costs, and improve the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the biphenyl rings .

Scientific Research Applications

Acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The biphenyl moiety provides structural stability and can participate in π-π interactions with other aromatic compounds. These interactions can influence the compound’s biological activity and its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl derivatives: Compounds like biphenyl sulfonic acid and biphenyl acetic acid share structural similarities.

    Sulfonyl compounds: Other sulfonyl-containing compounds, such as sulfonyl chlorides and sulfonamides, have comparable reactivity.

Uniqueness

Acetic acid, ([1,1’-biphenyl]-3-ylsulfonyl)- is unique due to its combination of a biphenyl group and a sulfonyl-acetic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

92254-75-6

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

2-(3-phenylphenyl)sulfonylacetic acid

InChI

InChI=1S/C14H12O4S/c15-14(16)10-19(17,18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16)

InChI Key

DLTCNMBRAOBEEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)CC(=O)O

Origin of Product

United States

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